molecular formula C8H15NO B2927524 1,2,6-Trimethyl-4-piperidone CAS No. 41248-68-4

1,2,6-Trimethyl-4-piperidone

Cat. No.: B2927524
CAS No.: 41248-68-4
M. Wt: 141.214
InChI Key: YHUNCTAOWLYFHG-UHFFFAOYSA-N
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Description

“1,2,6-Trimethyl-4-piperidone” is an organic compound. It can be viewed as a derivative of piperidine . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .


Synthesis Analysis

The synthesis of “this compound” involves several steps. An efficient continuous-flow process has been reported for the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17NO . The IUPAC Standard InChI is InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

  • Stereochemical Studies :

    • 1,2,6-Trimethyl-4-piperidone has been used in the study of stereochemistry. It was synthesized as an intermediate in creating derivatives of spiropiperidines, highlighting its role in understanding configurational and conformational isomerism (Diwischek, Arnone, Engels, & Holzgrabe, 2005).
  • Synthetic Applications :

  • Pharmaceutical Research :

    • Research has explored its use in the preparation of biologically active compounds, including analgesics. It's a key compound in the synthesis of known pharmaceuticals, indicating its importance in drug development (Casy & Mcerlane, 1971).
  • Chemical Synthesis Techniques :

    • The compound has been instrumental in developing new synthetic methods, such as novel paths for ketone synthesis, highlighting its role in advancing chemical manufacturing techniques (Makin, Nazarova, & Kundryutskova, 1989).
  • Material Science and Chemistry :

    • In the field of material science and chemistry, it has been utilized in the study of hydrogen-bonded complexes and in investigations related to corrosion inhibition, demonstrating its utility in understanding chemical interactions and reactions (Kumar, Sabesan, & Krishnan, 2002).

Safety and Hazards

The safety data sheet for a related compound, 4-Piperidone, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The future directions for “1,2,6-Trimethyl-4-piperidone” involve improving the synthesis process. A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .

Properties

IUPAC Name

1,2,6-trimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-8(10)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNCTAOWLYFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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